molecular formula C12H13NO4 B13937841 N-Carbobenzoxyglycine vinyl ester CAS No. 64187-24-2

N-Carbobenzoxyglycine vinyl ester

Cat. No.: B13937841
CAS No.: 64187-24-2
M. Wt: 235.24 g/mol
InChI Key: JYKQZYMZPYYHLX-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]glycine ethenyl ester: is a derivative of glycine, where the amino group is protected by a benzyloxycarbonyl group, and the carboxyl group is esterified with an ethenyl group. This compound is often used in organic synthesis, particularly in peptide synthesis, due to its protective groups that prevent unwanted reactions during the synthesis process .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of N-[(Benzyloxy)carbonyl]glycine ethenyl ester typically involves the protection of glycine with a benzyloxycarbonyl group followed by esterification with an ethenyl group. The benzyloxycarbonyl group can be introduced using benzyl chloroformate in the presence of a base such as sodium hydroxide. The esterification can be achieved using vinyl acetate in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-[(Benzyloxy)carbonyl]glycine ethenyl ester undergoes various chemical reactions, including hydrolysis, hydrogenation, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is widely used in peptide synthesis as a protected glycine derivative. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein synthesis. Its protected form allows for controlled reactions in biological systems .

Medicine: In medicinal chemistry, it is used in the synthesis of peptide-based drugs. The protective groups ensure that the active sites of the peptides remain intact during the synthesis process .

Industry: Industrially, it is used in the production of various pharmaceuticals and biochemicals. Its stability and reactivity make it a valuable intermediate in large-scale synthesis .

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]glycine ethenyl ester involves the selective protection and deprotection of the amino and carboxyl groups. The benzyloxycarbonyl group protects the amino group from unwanted reactions, while the ethenyl ester group can be selectively hydrolyzed or substituted. This allows for precise control over the synthesis of peptides and other derivatives .

Comparison with Similar Compounds

Uniqueness: N-[(Benzyloxy)carbonyl]glycine ethenyl ester is unique due to its dual protective groups, which provide greater control and flexibility in synthetic processes. The ethenyl ester group offers additional reactivity compared to other similar compounds, making it more versatile in various applications .

Properties

CAS No.

64187-24-2

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

ethenyl 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)

InChI Key

JYKQZYMZPYYHLX-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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